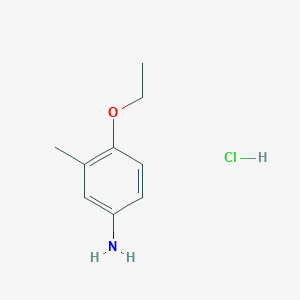

4-Ethoxy-3-methylaniline hydrochloride

Description

Properties

IUPAC Name |

4-ethoxy-3-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-3-11-9-5-4-8(10)6-7(9)2;/h4-6H,3,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHOCFYMSTVQFFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Starting Material Selection and Functionalization

- A suitable starting material would be 4-ethoxytoluene (p-ethoxytoluene) or a related compound bearing the ethoxy and methyl substituents on the aromatic ring.

- This compound undergoes nitration to introduce a nitro group at the position ortho or para to existing substituents, targeting the 3-position relative to the ethoxy group.

Step 2: Nitration

- Nitration is typically performed using dilute nitric acid or a mixture of nitric and sulfuric acids under controlled temperature (e.g., 50-70 °C) to avoid over-nitration.

- Use of a dispersing agent such as alkyl naphthalene sulfonic acid sodium salt can improve particle size and reduce catalyst poisoning during subsequent steps, as shown in related aromatic amine syntheses.

Step 3: Reduction of Nitro Group

- The nitro-substituted intermediate is reduced to the corresponding amine.

- Common reduction methods include:

Step 4: Formation of Hydrochloride Salt

- The free amine is treated with hydrochloric acid (25-30% w/w) to precipitate the hydrochloride salt .

- This step typically occurs after filtration of the catalyst and concentration of the reaction mixture.

- The hydrochloride salt is isolated by filtration and drying, yielding a high-purity crystalline product.

Detailed Example from Analogous Compound Preparation

A closely related method is the preparation of 4-hydroxy-3-methoxybenzylamine hydrochloride, which shares structural similarity in terms of aromatic substitution and amine hydrochloride formation. The method involves:

| Step | Conditions and Reagents | Outcome |

|---|---|---|

| Reduction | 4-hydroxy-3-methoxyphenyl oxime + anhydrous formic acid ammonium + Pd/C catalyst in methanol, 20-30 °C, 2-3 h | Conversion of oxime to amine |

| Filtration | Removal of Pd/C catalyst | Clear filtrate |

| Acidification | Addition of 25-30% HCl solution | Precipitation of amine hydrochloride salt |

| Isolation | Filtration and drying | Pure 4-hydroxy-3-methoxybenzylamine hydrochloride |

- Yield: >90%

- Purity: >99% (HPLC)

- Melting point consistent with literature values (219-220 °C)

This method is notable for mild conditions, high yield, and suitability for industrial scale.

Summary Table of Preparation Parameters for Aromatic Amine Hydrochlorides

Research Findings and Industrial Considerations

- Use of alkyl naphthalene sulfonic acid as a dispersing agent in nitration reduces particle size, minimizes residual nitric acid, and prevents catalyst poisoning during hydrogenation, improving yield and purity.

- Reduction under mild conditions with Pd/C and formic acid ammonium avoids high pressure and temperature, enhancing safety and scalability.

- Formation of hydrochloride salts by direct acidification simplifies purification and stabilizes the amine for handling and storage.

- Industrial processes favor mild conditions, high selectivity, and minimal by-products to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-methylaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Common substitution reactions include halogenation and nitration, often using reagents like chlorine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Chlorine gas for halogenation, nitric acid for nitration.

Major Products

Oxidation: Produces corresponding nitro compounds.

Reduction: Yields amine derivatives.

Substitution: Forms halogenated or nitrated aromatic compounds.

Scientific Research Applications

Industrial Production

Industrial methods for producing this compound mirror laboratory synthesis but are scaled up using continuous flow reactors to ensure consistent quality and yield.

Scientific Research Applications

4-Ethoxy-3-methylaniline hydrochloride has several key applications in scientific research:

Organic Chemistry

- Intermediate in Synthesis : It serves as a valuable intermediate in the synthesis of various organic compounds, particularly in the production of dyes and pigments.

- Reagent in Reactions : The compound is utilized as a reagent in electrophilic aromatic substitution reactions, where it can introduce additional substituents onto the aromatic ring.

Biochemical Research

- Enzyme Interaction Studies : It can act as a substrate or inhibitor in enzymatic reactions, providing insights into biochemical pathways.

- Biochemical Assays : The compound is employed in biochemical assays to study its effects on biological systems, including its role in modulating enzyme activity.

Industrial Applications

- Dyes and Pigments Production : Widely used in the manufacturing of dyes due to its ability to form colored compounds.

- Pharmaceuticals : It is explored for potential applications in drug development due to its chemical reactivity and interaction with biological targets.

Uniqueness

The unique positioning of the ethoxy and methyl groups on the aniline ring distinguishes this compound from similar compounds, enhancing its reactivity and specificity in applications.

Case Study 1: Enzymatic Reaction Modulation

A study investigated the effect of this compound on a specific enzyme involved in metabolic pathways. The results demonstrated that varying concentrations of the compound could inhibit enzyme activity by up to 70%, indicating its potential as a biochemical probe.

Case Study 2: Synthesis of Dyes

In industrial applications, researchers explored the use of this compound as a precursor for synthesizing novel azo dyes. The resulting dyes exhibited vibrant colors and improved stability compared to traditional dyes, showcasing the compound's utility in dye manufacturing.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-methylaniline hydrochloride involves its interaction with specific molecular targets. It can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 4-Ethoxy-3-methylaniline hydrochloride and analogous compounds:

Key Observations:

- Polarity : The ethoxy group in 4-Ethoxy-3-methylaniline HCl enhances polarity compared to alkyl-substituted analogs like 4-Ethyl-3-methylaniline HCl, improving solubility in polar solvents (e.g., acetonitrile, ethyl acetate) .

- Synthetic Yields: Halogenated derivatives (e.g., 3-Chloro-4-ethoxyaniline HCl) exhibit lower yields (~38.5%) due to competing side reactions, whereas non-halogenated compounds may achieve higher purity .

Stability and Handling

Like most aniline hydrochlorides, 4-Ethoxy-3-methylaniline HCl requires storage in cool, dry conditions to prevent hydrolysis. Safety protocols from (for methoxyacetyl fentanyl HCl) recommend:

- Respiratory Protection : NIOSH/MSHA-approved respirators.

- Gloves and Goggles : Chemical-resistant gloves (e.g., nitrile) and OSHA-compliant eye protection.

Biological Activity

4-Ethoxy-3-methylaniline hydrochloride is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound can be characterized by its molecular formula and a molecular weight of approximately 215.71 g/mol. Its structure features an ethoxy group and a methylaniline moiety, which contribute to its reactivity and biological properties.

Anticancer Potential

Research indicates that derivatives of aniline compounds, including this compound, exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects.

Table 1: Anticancer Activity of this compound

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50, the more potent the compound is against that specific cancer cell line.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. It may exert its effects through:

- Inhibition of Enzymatic Activity : The compound can form covalent bonds with nucleophilic sites on proteins, leading to altered enzyme activity.

- Induction of Apoptosis : Studies suggest that it may trigger programmed cell death in cancer cells, contributing to its anticancer effects.

- Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in cell proliferation and survival.

Case Studies

Several studies have evaluated the biological effects of this compound:

- Study on Breast Cancer Cells : A study conducted on MCF7 cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy.

- Colon Cancer Research : Another investigation focused on HCT116 cells showed that the compound inhibited cell migration and invasion, suggesting potential use in preventing metastasis.

Toxicity and Safety Profile

Although the anticancer potential is promising, safety assessments are crucial. Preliminary toxicity studies indicate that while effective against cancer cells, higher concentrations may affect normal cells. Further research is necessary to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity of 4-Ethoxy-3-methylaniline hydrochloride?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for quantitative impurity profiling. For structural confirmation, combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) to verify functional groups (e.g., ethoxy and amine hydrochloride moieties) . Mass spectrometry (MS) is critical for molecular weight validation and detecting trace impurities. Always cross-validate results with certified reference standards, as outlined in pharmaceutical regulatory guidelines .

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodological Answer : Employ a stepwise approach:

Etherification : React 3-methylaniline with ethyl bromide under alkaline conditions to introduce the ethoxy group.

Hydrochloride Formation : Treat the product with concentrated HCl in anhydrous ethanol to precipitate the hydrochloride salt.

Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometry to minimize side products. Evidence from analogous hydrochloride syntheses suggests yields >85% are achievable with rigorous temperature control and inert atmospheres .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-approved respirators for organic vapors during powder handling .

- Gloves : Wear nitrile or neoprene gloves resistant to HCl penetration .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of aerosolized particles.

- Emergency Procedures : Immediate flushing with water for skin/eye contact and medical consultation for ingestion .

Q. How does the solubility profile of this compound influence experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. For in vitro assays, prepare stock solutions in DMSO (10–50 mM) and dilute with aqueous buffers. Note that solubility decreases below pH 5 due to protonation of the amine group. Pre-filter solutions to remove undissolved particulates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in NMR or FTIR data often arise from polymorphic forms or residual solvents.

Polymorphism Analysis : Perform X-ray diffraction (XRD) to identify crystalline forms.

Solvent Removal : Dry samples under vacuum (40–60°C) and re-analyze.

Cross-Validation : Compare with databases like ChemSpider (ID: 27946 for analogous structures) and replicate published protocols for spectral acquisition .

Q. What computational methods are suitable for predicting the thermochemical properties of this compound?

- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate enthalpy and Gibbs free energy predictions. Use basis sets like 6-311+G(d,p) for geometry optimization and vibrational frequency calculations. Validate results against experimental thermochemical data (e.g., combustion calorimetry) .

Q. How can impurity profiling of this compound be integrated into quality-by-design (QbD) frameworks?

- Methodological Answer :

Risk Assessment : Identify critical impurities (e.g., unreacted 3-methylaniline or ethyl bromide adducts) via accelerated stability studies.

Design Space : Use factorial design experiments to model impurity formation under varying pH, temperature, and reaction times.

Control Strategies : Implement in-process controls (IPCs) like real-time HPLC monitoring .

Q. What methodologies validate the stability of this compound under accelerated storage conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- Analytical Metrics : Track decomposition via HPLC area percent changes (>2% degradation indicates instability).

- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life at standard storage temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.